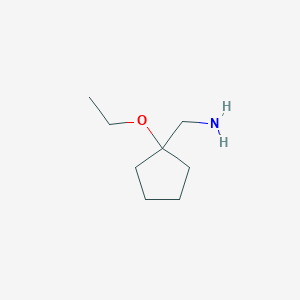
2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride
Descripción general
Descripción
“2-Amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” and “2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride” are two related compounds . They are both organic compounds containing an amine group, a hydroxypropyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of these compounds can be represented by their InChI codes. For “2-Amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride”, the InChI code is 1S/C7H16N2O2S.ClH/c1-12-5-6(8)7(11)9-3-2-4-10;/h6,10H,2-5,8H2,1H3,(H,9,11);1H . For “2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride”, the InChI code is 1S/C5H12N2O2.ClH/c6-4-5(9)7-2-1-3-8;/h8H,1-4,6H2,(H,7,9);1H .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” include a molecular weight of 228.74 . For “2-Amino-N-(3-hydroxypropyl)acetamide hydrochloride”, the molecular weight is 168.62 .
Aplicaciones Científicas De Investigación
Therapeutic Agent for Treating Glaucoma
This compound has been identified as a potential therapeutic agent for treating glaucoma . It is synthesized and administered in the form of eye drops to a glaucoma patient, reducing the intraocular pressure . This is particularly significant as glaucoma is an eye disease in which the field of vision gradually narrows without any warning signs, such as prodromal symptoms .
Alternative to Existing Glaucoma Treatments
As therapeutic agents for treating glaucoma, a prostaglandin analogue Xalatan and the like are known . This compound could serve as an alternative to these existing treatments, providing more options for patients and potentially improving treatment outcomes .
Biochemical and Pharmacological Experiments
This compound is widely used in biochemical and pharmacological experiments . Its properties and effects are studied in various contexts, contributing to our understanding of biochemistry and pharmacology .
Treating Cerebral Vasospasm
This compound is also used, as Eril, for treating cerebral vasospasm after subarachnoid hemorrhage surgery . This suggests that it may have broader applications in the treatment of neurological conditions .
Synthesis of Piperazines
While not directly related to “2-Amino-N-(3-hydroxypropyl)-3-phenylpropanamide hydrochloride”, it’s worth noting that compounds with similar structures are used in the synthesis of piperazines . Piperazines are a class of organic compounds with a wide range of applications, including as antihypertensives, antipsychotics, and antidepressants .
Safety and Hazards
The safety information for “2-Amino-N-(3-hydroxypropyl)-3-(methylsulfanyl)propanamide hydrochloride” includes hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-amino-N-(3-hydroxypropyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2.ClH/c13-11(12(16)14-7-4-8-15)9-10-5-2-1-3-6-10;/h1-3,5-6,11,15H,4,7-9,13H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWHHCQVBISQIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCCO)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1527458.png)

![2-[(2-Carbamoyl-4-chlorophenyl)amino]acetic acid](/img/structure/B1527461.png)
![3-[(3-fluorophenyl)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1527462.png)

![1-[2-(dimethylamino)ethyl]-1H-pyrazol-5-amine](/img/structure/B1527464.png)

![ethyl[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B1527466.png)